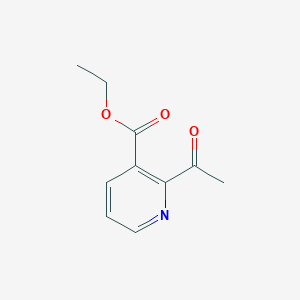

Ethyl 2-acetylnicotinate

概要

説明

Ethyl 2-acetylnicotinate, also known as ethyl 2-(pyridin-3-yl) acetate, is an organic compound that belongs to the nicotinic acid derivatives family. It has the molecular formula C10H11NO3 .

Synthesis Analysis

While specific synthesis methods for Ethyl 2-acetylnicotinate were not found, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

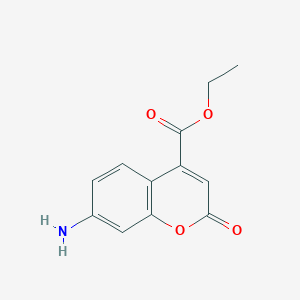

Molecular Structure Analysis

Ethyl 2-acetylnicotinate has a molecular weight of 193.2 g/mol. The molecular structure of Ethyl 2-acetylnicotinate can be found in various databases .

Physical And Chemical Properties Analysis

Ethyl 2-acetylnicotinate belongs to the nicotinic acid derivatives family. More specific physical and chemical properties were not found in the available literature .

科学的研究の応用

1. Insulin Resistance and Diabetes Management

A study by Ooi et al. (2018) focused on the effects of an ethyl acetate fraction (EAF) derived from Molineria latifolia in managing type 2 diabetes mellitus (T2DM). The research found that EAF improved glucose tolerance and lipid profiles in experimental diabetic rats, suggesting potential applications in diabetes management through modulation of insulin signaling.

2. Bio-based Production of Ethyl Acetate

Research by Zhang et al. (2020) explored the sustainable production of ethyl acetate, commonly used in food, beverage, and solvent industries. The study highlights microbial conversion of biomass-derived sugars into ethyl acetate as a green alternative to traditional methods, indicating its application in environmental sustainability.

3. Green Chemistry in Pharmaceutical Research

Costa et al. (2012) developed a green Suzuki coupling using water as the primary solvent for synthesizing ethyl (4-phenylphenyl)acetate, a precursor to anti-inflammatory drugs. This research, documented in Costa et al. (2012), emphasizes the application of green chemistry principles in pharmaceutical research, particularly in the development of nonsteroidal anti-inflammatory drugs.

4. Biotechnological Production of Ethyl Acetate

Löser et al. (2014) in their study, as seen in Löser et al. (2014), discuss the potential of yeasts like Pichia anomala, Candida utilis, and Kluyveromyces marxianus in producing ethyl acetate. The research explores the biotechnological production of ethyl acetate, showcasing its relevance in industrial applications and the move towards using renewable raw materials.

5. Novel Enzyme Discovery for Ethyl Acetate Production

Kruis et al. (2017) identified a new enzyme, Eat1, from the yeast Wickerhamomyces anomalus, which significantly increased ethyl acetate production when expressed in Saccharomyces cerevisiae and Escherichia coli. The findings from Kruis et al. (2017) indicate a crucial step in developing biobased ethyl acetate production, a significant stride in industrial biotechnology.

Safety And Hazards

特性

IUPAC Name |

ethyl 2-acetylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)8-5-4-6-11-9(8)7(2)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQXKNANXXJUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-acetylnicotinate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)

![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)